3,4-Dimethyl-1-pentanol

Vue d'ensemble

Description

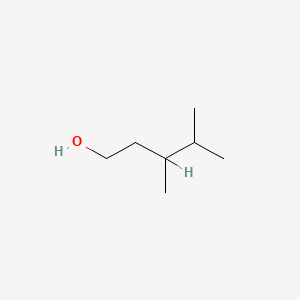

3,4-Dimethyl-1-pentanol is an organic compound with the molecular formula C(7)H({16})O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes two methyl groups at the third and fourth positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentanol can be synthesized through several methods, including:

Grignard Reaction: One common method involves the reaction of 3,4-dimethyl-1-pentanal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis.

Reduction of Ketones: Another method includes the reduction of 3,4-dimethyl-2-pentanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethyl-1-pentanal. This process involves the use of catalysts such as palladium on carbon under high pressure and temperature conditions to achieve efficient conversion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form hydrocarbons, although this is less common.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 3,4-Dimethyl-1-pentanal or 3,4-dimethyl-2-pentanone.

Reduction: Corresponding hydrocarbons.

Substitution: Halogenated derivatives such as 3,4-dimethyl-1-pentyl chloride or bromide.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3,4-Dimethyl-1-pentanol serves as a solvent and an intermediate in various reactions:

- Solvent for Reactions: Utilized in chemical reactions due to its ability to dissolve a wide range of substances.

- Intermediate in Synthesis: Acts as a precursor for the production of other chemicals and materials.

Biology

The compound has been investigated for its biological interactions:

- Metabolic Pathway Studies: Engaged in studies related to alcohol metabolism and its effects on biological systems.

- Antimicrobial Properties: Similar compounds have shown potential antimicrobial activity against various pathogens.

Medicine

Research into the medical applications of this compound includes:

- Drug Formulation: Used as a solvent in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.

- Potential Neuroprotective Effects: Investigated for its ability to modulate neuroinflammation and oxidative stress in neuronal cells.

Industry

In industrial applications, this compound is utilized for:

- Fragrance and Flavor Production: Employed in the manufacture of perfumes and flavorings due to its pleasant odor profile.

- Chemical Intermediate Production: Acts as a building block for various chemical processes.

Recent studies have focused on the biological activity of branched-chain alcohols like this compound:

Toxicological Studies

Toxicological assessments suggest that while the acute toxicity of this compound is not well-documented, its structural characteristics indicate moderate toxicity levels similar to other pentanol derivatives.

Case Studies

Case Study on Alcohol-Based Treatments:

A study highlighted the efficacy of alcohol-based treatments against skin infections. Compounds with structural similarities demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus.

Environmental Impact Assessments:

Research evaluating the environmental impact of alcohols suggests that this compound could contribute to air pollution when released during manufacturing processes. This necessitates careful monitoring in industrial applications.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-1-pentanol primarily involves its interaction with enzymes and other molecular targets in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways. In synthetic chemistry, its reactivity is largely determined by the presence of the hydroxyl group and the steric effects of the methyl groups.

Comparaison Avec Des Composés Similaires

1-Pentanol: Lacks the methyl groups, resulting in different physical and chemical properties.

3-Methyl-1-pentanol: Has only one methyl group, leading to variations in reactivity and applications.

4-Methyl-1-pentanol: Similar to 3,4-Dimethyl-1-pentanol but with a different methyl group position.

Uniqueness: this compound is unique due to the presence of two methyl groups at specific positions, which significantly influence its chemical behavior and applications. This structural feature makes it more versatile in certain synthetic and industrial processes compared to its analogs.

Activité Biologique

3,4-Dimethyl-1-pentanol (C7H16O) is an organic compound classified as a branched-chain alcohol. Its unique structure and properties make it a subject of interest in various fields, including organic chemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula: C7H16O

- Molecular Weight: 116.2013 g/mol

- CAS Registry Number: 6570-87-2

- IUPAC Name: this compound

The compound exhibits a boiling point of approximately 433.15 K and has a density of around 0.829 g/mL at 25 °C .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of alcohols have shown promising results. For instance, branched-chain alcohols have been studied for their ability to modulate neuroinflammation and oxidative stress in neuronal cells. While direct studies on this compound are scarce, the potential for neuroprotective applications remains an area for future exploration.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of various alcohols in different concentrations. The acute toxicity of this compound has not been extensively documented; however, its structural characteristics suggest it may have moderate toxicity levels similar to other pentanol derivatives.

Case Studies

-

Case Study on Alcohol-Based Treatments:

A study focusing on the efficacy of alcohol-based treatments for skin infections noted that compounds with similar structures to this compound showed significant antibacterial activity against common pathogens such as Staphylococcus aureus. -

Environmental Impact Assessments:

Research has been conducted to assess the environmental impact of various alcohols in industrial applications. The findings suggest that this compound could potentially contribute to air pollution when released into the environment during manufacturing processes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H16O |

| Molecular Weight | 116.2013 g/mol |

| Boiling Point | 433.15 K |

| Density | 0.829 g/mL at 25 °C |

| CAS Registry Number | 6570-87-2 |

Propriétés

IUPAC Name |

3,4-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)7(3)4-5-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJNECJVNWTYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984245 | |

| Record name | 3,4-Dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-87-2 | |

| Record name | 1-Pentanol, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006570872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.